ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate
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Overview
Description
Ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, which is substituted with ethyl acetate and three methyl groups at positions 2, 5, and 7. The presence of these substituents imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring. For this specific compound, the starting materials would include 2,5,7-trimethylindole and ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
Ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. Additionally, the compound may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules, used in multicomponent reactions.
N-arylsulfonyl-3-acetylindole: Evaluated as HIV-1 inhibitors, showcasing different therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
7357-49-5 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-5-18-14(17)8-12-11(4)16-15-10(3)6-9(2)7-13(12)15/h6-7,16H,5,8H2,1-4H3 |
InChI Key |
GFDBFMJBAWLKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C(C=C(C=C12)C)C)C |
Origin of Product |
United States |
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